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This guide provides a comparative overview of the preclinical performance of eragidomide
(formerly CC-90009), a novel GSPT1 degrader, against standard of care therapies for Acute

Myeloid Leukemia (AML). The data presented is derived from various preclinical studies

utilizing in vitro and in vivo models, including patient-derived xenografts (PDX).

Executive Summary
Eragidomide, a first-in-class Cereblon E3 Ligase Modulator (CELMoD), has demonstrated

potent anti-leukemic activity in preclinical AML models. Its mechanism of action, the targeted

degradation of the translation termination factor GSPT1, leads to apoptosis in AML blasts and

has shown efficacy against leukemia stem cells (LSCs). Standard of care for AML typically

involves induction chemotherapy with a "7+3" regimen of cytarabine and an anthracycline, or

for older, unfit patients, a combination of a hypomethylating agent like azacitidine with the BCL-

2 inhibitor venetoclax. Preclinical data for these standard therapies provide a benchmark for

evaluating the potential of novel agents like eragidomide. While direct head-to-head preclinical

studies are limited, this guide synthesizes available data to offer a comparative perspective.

Data Presentation
The following tables summarize key quantitative data from preclinical studies of eragidomide
and standard of care regimens in AML models. It is important to note that these data are from
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separate studies and may not be directly comparable due to variations in experimental models

and methodologies.

Table 1: Preclinical Efficacy of Eragidomide in AML Models

Metric Model System Treatment Result Citation

GSPT1

Degradation

23 Primary AML

Patient Samples

(in vitro)

100 nM CC-

90009 for 24

hours

>70% GSPT1

reduction in 9

samples; 50-70%

in 8 samples;

<50% in 6

samples

[1]

Leukemic

Engraftment

35 Primary AML

Patient Samples

(PDX models)

CC-90009 (dose

not specified) for

4 weeks

Rapid GSPT1

degradation in

most xenografts

within 24 hours

[1]

Cell Viability

9 Primary AML

Patient Samples

(PharmaFlow

assay)

CC-90009

Rapid and

efficient

decrease in

viable leukemic

cells in 8 of 9

samples within

48-96 hours

[2]

Animal Survival

IDH2 R140Q

PDX Model

(AM7577)

CC-90009 in

combination with

Enasidenib

Significantly

prolonged animal

survival

compared to

either agent

alone (P <

0.0001)

[3]

Table 2: Preclinical Efficacy of Standard of Care (Venetoclax + Azacitidine) in AML Models
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Metric Model System Treatment Result Citation

Leukemia

Burden &

Survival

Primary CD34+

AML PDX Model

Venetoclax (30

mg/kg),

Chidamide (7.5

mg/kg),

Azacitidine (2

mg/kg) every 3

days for 12 days

Triple therapy

intensively

reduced

leukemia burden

and improved

prognosis

[4]

Tumor Growth &

Survival

SKM-1 and MV4-

11 Xenograft

Models

Venetoclax (daily

for 14 days) + 5-

Azacitidine (once

per week for 3

weeks)

Combinatorial

antitumor activity

in vivo

Survival

KMT2A-

rearranged infant

ALL xenografts

Azacitidine (2.5

mg/kg daily for 5

days) +

Venetoclax (100

mg/kg daily for

21 days)

Significant in vivo

survival

advantage with

the combination

Leukemia

Progression &

Survival

AML PDX

Models

Magrolimab +

Venetoclax-

Azacitidine

Magrolimab

reduced

leukemia burden,

delayed

progression, and

significantly

extended

survival.

Venetoclax-

azacitidine alone

had minimal

impact in these

models.

Table 3: Preclinical Efficacy of Standard of Care (7+3 Chemotherapy) in AML Models
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Metric Model System Treatment Result Citation

Survival Benefit

Murine AML

models (AML1-

ETO9a +

NrasG12D)

Cytarabine (100

mg/kg/day for 5

days) +

Doxorubicin (1

mg/kg on day 1)

Median survival

benefit of 7 days

(P < 0.0001)

Experimental Protocols
Eragidomide (CC-90009) Studies:

In Vitro GSPT1 Degradation: Primary AML patient cells were treated with 100 nM CC-90009

for 24 hours. GSPT1 protein levels were subsequently measured to determine the extent of

degradation.

Patient-Derived Xenograft (PDX) Models: Primary AML samples were xenografted into

NOD.SCID mice. Following engraftment, mice were treated with CC-90009 for a 4-week

period to assess in vivo efficacy. The specific dosage and administration schedule in the

primary in vivo study were not detailed in the provided abstract.

Combination Studies: In a PDX model with an IDH2 R140Q mutation (AM7577), the

combination of CC-90009 with the IDH2 inhibitor enasidenib was evaluated for its effect on

animal survival.

Standard of Care (Venetoclax + Azacitidine) Studies:

PDX Model with Triple Combination: A primary CD34+ AML PDX model was used. Mice were

treated with venetoclax (30 mg/kg, oral gavage), chidamide (7.5 mg/kg, oral gavage), and

azacitidine (2 mg/kg, intraperitoneal injection) every 3 days for 12 consecutive days.

Cell Line-Derived Xenograft Models: SKM-1 and MV4-11 AML cell lines were used to

generate xenografts in mice. Treatment consisted of 5-azacitidine administered once per

week for 3 weeks and venetoclax administered daily for 14 days.

Infant ALL Xenograft Model: KMT2A-rearranged infant acute lymphoblastic leukemia cells

were xenografted into mice. Treatment regimens included azacitidine (2.5 mg/kg once daily
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for five days) and venetoclax (100 mg/kg once daily for 21 days), both as single agents and

in combination.

Standard of Care (7+3 Chemotherapy) Study:

Murine AML Model: A genetically engineered mouse model of AML (expressing AML1-ETO9a

and NrasG12D) was utilized. The treatment regimen was designed to mimic human induction

therapy, consisting of cytarabine (100 mg/kg per day for 5 days) and doxorubicin (1 mg/kg on

day 1).
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Eragidomide (CC-90009) Action

Cellular Consequences
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Phase 1: Model Establishment

Phase 2: Treatment & Monitoring

Phase 3: Endpoint Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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